6-Bromo-3-isobutoxy-2-nitropyridine
Description
6-Bromo-3-isobutoxy-2-nitropyridine is a halogenated pyridine derivative characterized by three substituents: a bromine atom at position 6, an isobutoxy group (-OCH₂CH(CH₃)₂) at position 3, and a nitro group (-NO₂) at position 2. The bromine atom facilitates cross-coupling reactions, while the nitro group enhances electrophilic substitution reactivity. The bulky isobutoxy group may influence solubility and steric interactions in synthetic pathways .
Properties
IUPAC Name |
6-bromo-3-(2-methylpropoxy)-2-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-6(2)5-15-7-3-4-8(10)11-9(7)12(13)14/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYDTEMQTZSSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(N=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isobutoxy-2-nitropyridine typically involves the nitration of 6-bromo-3-isobutoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2nd position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-isobutoxy-2-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Coupling Reactions: Palladium catalysts, aryl or vinyl boronic acids, base, and solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
Reduction: 6-Bromo-3-isobutoxy-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
6-Bromo-3-isobutoxy-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-isobutoxy-2-nitropyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to specific biological outcomes. The exact pathways and targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Similarity Metrics
Substituent Position and Electronic Effects
- Bromine Position: In this compound, bromine at position 6 contrasts with analogs like 5-bromo-3-methoxy-2-nitropyridine (CAS 152684-26-9), where bromine is at position 5.
- Nitro Group : The nitro group at position 2 in the target compound is a strong electron-withdrawing group, similar to CAS 152684-26-7. Computational studies using density-functional theory (DFT) suggest that nitro groups reduce the electron density of the pyridine ring, increasing susceptibility to nucleophilic substitution at brominated positions .
Alkoxy Group Comparison
- Isobutoxy vs. Methoxy : The isobutoxy group in the target compound introduces steric bulk compared to methoxy groups in analogs like 5-bromo-6-methoxypyridin-3-amine (CAS 53242-18-5). This bulkiness may reduce solubility in polar solvents but enhance lipophilicity, which is critical in drug design. Infrared (IR) spectroscopy studies indicate that alkoxy C-O stretching vibrations (~1250 cm⁻¹) are sensitive to steric environments, differentiating isobutoxy from methoxy groups .
Research Findings and Theoretical Insights
- DFT Studies : Calculations using the Becke three-parameter hybrid functional (B3LYP) reveal that the nitro group in this compound lowers the HOMO energy (-7.2 eV) compared to methoxy-substituted analogs (-6.8 eV), indicating higher stability and reduced nucleophilicity .
- Spectroscopic Characterization: Raman and IR spectra of nitro-pyridines show distinct NO₂ symmetric stretching bands near 1350 cm⁻¹ and asymmetric stretches near 1520 cm⁻¹, which can differentiate positional isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
